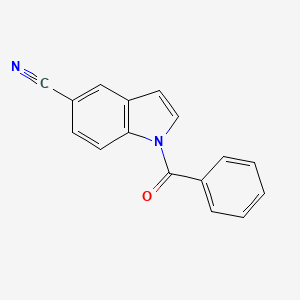

1-苯甲酰-1H-吲哚-5-碳腈

描述

1-Benzoyl-1H-indole-5-carbonitrile is a chemical compound that has been used as a reactant for the synthesis of dihydroisoquinolines via silver and L-proline co-catalyzed three-component coupling reaction .

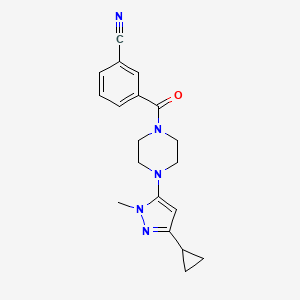

Molecular Structure Analysis

The molecular structure of 1-Benzoyl-1H-indole-5-carbonitrile consists of a benzoyl group attached to an indole ring at the 1-position and a carbonitrile group at the 5-position . The molecular formula is C16H10N2O , and the average molecular weight is 246.263 Da .Chemical Reactions Analysis

1-Benzoyl-1H-indole-5-carbonitrile can participate in various chemical reactions. For instance, it has been used as a reactant for the preparation of dihydroisoquinolines via silver and L-proline co-catalyzed three-component coupling reaction . It has also been used in the preparation of novel PPARα/γ dual agonists for potential treatment of metabolic syndrome and IDDM .科学研究应用

合成和表征

- 合成方法:1-苯甲酰基-1H-吲哚-5-腈衍生物的合成涉及各种化学反应。例如,标题化合物 4-氨基-5-苯甲酰基-1-苄基-2-(4,5,6,7-四氢-1H-吲哚-2-基)-1H-吡咯-3-腈通过 N-苄基-3-亚氨基-5,6,7,8-四氢-3H-吡咯并[1,2-a]吲哚-1-胺和 1-氯乙酰苯甲酮的反应以 40% 的产率合成(Petrova 等,2023)。

- 分子结构分析:5-苯甲酰基-2-(5-溴-1H-吲哚-3-基)-4-(4-甲氧基苯基)-1H-吡咯-3-腈等相关化合物的分子结构已经确定,显示吲哚和吡咯环系彼此间的倾角(Vimala 等,2016)。

反应性和偶联反应

- 交叉偶联反应:1-苯甲酰基-1H-吲哚-5-腈衍生物用于交叉偶联反应。例如,描述了一种通过像 1-(丁-2-炔基)-1H-吲哚-2-腈这样的化合物的交叉偶联反应制备多取代吲哚-2-腈的方法(Hrizi 等,2021)。

- 亲核反应性:已经研究了吲哚(包括 5-氰基吲哚(一种相关化合物))的反应性,表明它们在各种反应中具有亲核特性(Lakhdar 等,2006)。

在药物设计和治疗中的应用

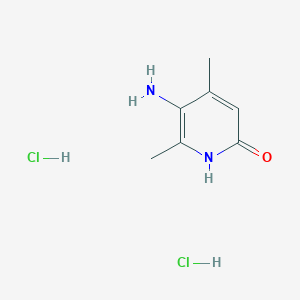

- 抗菌性能:源自相关化合物的 5-苯甲酰基-N-取代氨基-和 5-苯甲酰基-N-磺酰氨基-4-烷基硫烷基-2-吡啶酮已被合成并评估其抗菌和抗真菌性能(Elgemeie 等,2017)。

- 细胞毒活性:通过涉及相关吲哚腈的反应合成的 7-取代-5-(1H-吲哚-3-基)四唑并[1,5-a]嘧啶-6-腈等化合物已显示出对各种人癌细胞系的有效抗癌活性(Radwan 等,2020)。

安全和危害

The safety data sheet for Indole-5-carbonitrile, a related compound, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept away from oxidizing agents .

作用机制

Target of Action

It’s known that indole derivatives, which include 1-benzoyl-1h-indole-5-carbonitrile, bind with high affinity to multiple receptors . This broad-spectrum interaction makes indole derivatives valuable in the development of new therapeutic agents .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-Benzoyl-1H-indole-5-carbonitrile may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives have been found to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that they may interfere with the viral replication pathway.

Pharmacokinetics

The broad range of biological activities of indole derivatives suggests that they may have favorable adme properties that contribute to their bioavailability .

Result of Action

Given the diverse biological activities of indole derivatives, it can be inferred that the compound may induce a variety of cellular responses depending on the specific target and biological context .

Action Environment

Like other bioactive compounds, its activity may be influenced by factors such as ph, temperature, and the presence of other interacting molecules .

生化分析

Biochemical Properties

1-Benzoyl-1H-indole-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to bind with cytochrome P450 enzymes, affecting their catalytic functions. Additionally, 1-Benzoyl-1H-indole-5-carbonitrile interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases, modulating their activity and thereby influencing cellular responses .

Cellular Effects

The effects of 1-Benzoyl-1H-indole-5-carbonitrile on cells are multifaceted. It impacts cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, 1-Benzoyl-1H-indole-5-carbonitrile has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also affects the expression of genes involved in oxidative stress responses, thereby modulating cellular redox states .

Molecular Mechanism

At the molecular level, 1-Benzoyl-1H-indole-5-carbonitrile exerts its effects through various mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. This compound can inhibit enzyme activity by binding to the active sites, preventing substrate access. Additionally, 1-Benzoyl-1H-indole-5-carbonitrile can activate or repress gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Benzoyl-1H-indole-5-carbonitrile change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1-Benzoyl-1H-indole-5-carbonitrile remains stable under specific conditions but may degrade under others, leading to reduced efficacy. Long-term exposure to this compound can result in sustained alterations in cellular processes, including prolonged inhibition of cell proliferation and changes in metabolic activity .

Dosage Effects in Animal Models

The effects of 1-Benzoyl-1H-indole-5-carbonitrile vary with different dosages in animal models. At low doses, it may exhibit therapeutic benefits, such as anti-inflammatory and anticancer effects. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .

Metabolic Pathways

1-Benzoyl-1H-indole-5-carbonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, influencing their activity and altering metabolic flux. This compound can affect the levels of various metabolites, including those involved in oxidative stress and energy metabolism. Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular function .

Transport and Distribution

Within cells and tissues, 1-Benzoyl-1H-indole-5-carbonitrile is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation in specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of 1-Benzoyl-1H-indole-5-carbonitrile is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound can localize to the nucleus, where it interacts with DNA and transcription factors, influencing gene expression. Understanding its subcellular distribution is crucial for elucidating its precise mechanisms of action .

属性

IUPAC Name |

1-benzoylindole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O/c17-11-12-6-7-15-14(10-12)8-9-18(15)16(19)13-4-2-1-3-5-13/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCAWOWJTFXKJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C=CC3=C2C=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2812050.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B2812051.png)

![5-[3-(2,4-dichlorophenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2812053.png)

![N-(2,4-dimethylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2812060.png)

![7-Oxaspiro[3.5]nonan-8-ylmethanamine;hydrochloride](/img/structure/B2812061.png)

![2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2812068.png)

![ethyl 4-{2-[(4-phenyl-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B2812069.png)

![5-amino-N-(5-chloro-2-methylphenyl)-1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2812070.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2812072.png)